molecular formula C13H25N3O B8111293 4-Isobutyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one

4-Isobutyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one

Cat. No.: B8111293
M. Wt: 239.36 g/mol
InChI Key: SRWUHEXKULMCLQ-UHFFFAOYSA-N
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Description

4-Isobutyl-1-methyl-1,4,9-triazaspiro[55]undecan-5-one is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method includes the reaction of a piperidine derivative with a suitable isocyanate to form the spirocyclic structure. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under mild heating .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Isobutyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Isobutyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored as a scaffold for developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Isobutyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein synthesis or interference with cellular signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

    1,4,9-Triazaspiro[5.5]undecan-2-one: Shares a similar spirocyclic structure but differs in the substitution pattern.

    1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride: A derivative with different physicochemical properties.

Uniqueness

4-Isobutyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

1-methyl-4-(2-methylpropyl)-1,4,9-triazaspiro[5.5]undecan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-11(2)10-16-9-8-15(3)13(12(16)17)4-6-14-7-5-13/h11,14H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWUHEXKULMCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(C2(C1=O)CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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